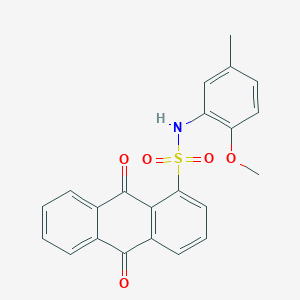
N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, commonly known as MMDA, is a chemical compound that belongs to the family of anthracene derivatives. It is an important compound in the field of medicinal chemistry and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MMDA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. MMDA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MMDA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MMDA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its potential applications in scientific research. However, one limitation of MMDA is that it can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MMDA. One area of interest is the development of new synthetic methods for MMDA and its derivatives, which could lead to the discovery of new compounds with improved biological activity. Another area of interest is the investigation of the mechanism of action of MMDA, which could lead to the development of new therapeutic agents for the treatment of inflammatory and neurodegenerative diseases. Finally, the potential applications of MMDA in the field of cancer research should also be explored further, as it has shown promising results in inhibiting the growth of cancer cells.
Métodos De Síntesis
The synthesis of MMDA involves the reaction of 2-methoxy-5-methylbenzene-1-sulfonyl chloride with anthracene-9,10-dione in the presence of a base. The reaction yields MMDA as a yellow solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MMDA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. MMDA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H17NO5S |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C22H17NO5S/c1-13-10-11-18(28-2)17(12-13)23-29(26,27)19-9-5-8-16-20(19)22(25)15-7-4-3-6-14(15)21(16)24/h3-12,23H,1-2H3 |
Clave InChI |
LVKCKEVJQWQYRD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280603.png)
![2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280605.png)


![2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B280615.png)
![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)
![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)